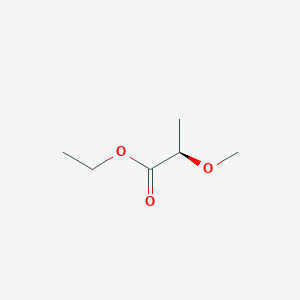

(R)-ethyl 2-methoxypropanoate

Description

The Pivotal Role of Chiral Esters in Advanced Organic Synthesis and Materials Science

Chiral esters are indispensable tools in modern chemistry, playing a crucial role in the synthesis of complex, stereochemically defined molecules. Chirality, or the "handedness" of a molecule, is a fundamental concept in many areas of science, particularly in pharmaceutical and materials science. The specific three-dimensional arrangement of atoms in a chiral molecule can dictate its biological activity or its physical properties in a material.

In organic synthesis, chiral esters serve as key intermediates for producing a wide array of valuable compounds. scbt.com They are frequently employed in the synthesis of pharmaceuticals, agrochemicals, flavors, and fragrances. scbt.com The ester functional group provides a site for a variety of chemical transformations, while the chiral center directs the stereochemical outcome of these reactions, allowing for the selective formation of a desired enantiomer or diastereomer. This stereocontrol is critical in drug development, where often only one enantiomer of a drug is therapeutically effective, while the other may be inactive or even harmful.

The utility of chiral esters extends to materials science, where they are used as monomers for the synthesis of advanced polymers and as components in the creation of liquid crystals and other functional materials. researchgate.net The defined stereochemistry of these esters translates into the macroscopic properties of the resulting materials, influencing characteristics such as their thermal behavior, mechanical strength, and optical properties. The development of new and efficient methods for the synthesis of chiral esters, such as through asymmetric hydrogenation or enzymatic resolutions, continues to be an active area of research, highlighting their sustained importance. researchgate.netacs.orgnih.gov

Specific Academic Significance of (R)-Ethyl 2-Methoxypropanoate as a Chiral Building Block

This compound, with its defined stereocenter at the second carbon, is a valuable chiral building block for the synthesis of more complex molecules. bldpharm.com Its structure, containing both an ester and a methoxy (B1213986) group, provides multiple points for chemical modification. This allows for its incorporation into a variety of molecular scaffolds, making it a useful starting material for the synthesis of natural products and other biologically active compounds.

The academic significance of this compound lies in its application in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. The inherent chirality of this compound can be transferred to new stereocenters during a chemical reaction, a process known as chirality transfer. This makes it a valuable tool for chemists seeking to build complex molecules with a high degree of stereochemical control.

Below are some of the key physical and chemical properties of this compound:

| Property | Value |

| CAS Number | 40105-20-2 |

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| Boiling Point | 160 °C |

| Refractive Index | 1.397-1.399 |

| Vapor Pressure | 2.44 mmHg at 25°C |

| Table 1: Physical Properties of this compound. bldpharm.comlookchem.com |

The spectroscopic data for this compound is essential for its characterization and for monitoring its transformations in chemical reactions.

| Spectroscopic Data | Information |

| SMILES Code | CC@@HC(OCC)=O |

| Table 2: Spectroscopic Information for this compound. bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-2-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4-9-6(7)5(2)8-3/h5H,4H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRLOJCOIKOQGL-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369953 | |

| Record name | AG-F-41887 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40105-20-2 | |

| Record name | AG-F-41887 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R Ethyl 2 Methoxypropanoate and Analogous Chiral Propanoates

Asymmetric Synthetic Approaches

Asymmetric synthesis provides powerful tools for accessing enantiomerically pure compounds. These methods utilize chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction, converting achiral starting materials into chiral products. cutm.ac.in

Catalytic Asymmetric Hydrogenation Strategies

A primary route to chiral α-hydroxyesters, which can be precursors to 2-alkoxypropanoates, is the asymmetric hydrogenation of α-ketoesters like ethyl pyruvate (B1213749) (ethyl 2-oxopropanoate). wikipedia.org This reaction is often catalyzed by heterogeneous noble metal catalysts, such as platinum or rhodium, modified with a chiral agent. wikipedia.orgacs.org Cinchona alkaloids, like cinchonidine (B190817) and quinidine, are commonly used as chiral modifiers. wikipedia.orgbuchler-gmbh.com

The effectiveness of this method depends on several factors, including the catalyst support, metal particle size, and reaction conditions. For instance, platinum nanoparticles supported on carbon nanotubes have demonstrated high turnover frequencies in the hydrogenation of ethyl pyruvate. acs.org Similarly, the mean particle size of rhodium on alumina (B75360) has been shown to significantly influence the enantioselectivity of the reaction. acs.org The choice of solvent and additives, such as acetic acid, also plays a crucial role in optimizing both conversion and enantiomeric excess (ee). acs.org

Table 1: Examples of Catalytic Asymmetric Hydrogenation for Chiral Propanoate Precursors

| Prochiral Substrate | Catalyst System | Chiral Modifier | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ethyl Pyruvate | Pt/SiO₂ | Cinchonidine | Not specified | wikipedia.org |

| Ethyl 2-oxopropanoate | Platinum/Aluminiumoxide | Quinidine Base | Not specified | buchler-gmbh.com |

| Ethyl 2-oxo-4-phenylbutyrate | Pt on Alumina-Carbon | Cinchonidine Derivative | 85% | acs.org |

Organocatalytic Asymmetric Additions

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. For the synthesis of analogous chiral propanoates, organocatalytic methods like asymmetric Michael additions have been employed. For example, the synthesis of ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate was achieved through a Michael addition of ethyl isobutyrate to N-phenylmaleimide using methylated L-proline as the organocatalyst, resulting in a high yield. mdpi.com While not a direct synthesis of (R)-ethyl 2-methoxypropanoate, this demonstrates the potential of organocatalysis in creating chiral centers in propanoate structures.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is widely used in asymmetric synthesis. sigmaaldrich.com

For the synthesis of chiral 2-hydroxy and 2-alkoxy acids, precursors to the target esters, chiral auxiliaries like trans-2-phenyl-1-cyclohexanol (B1200244) and oxazolidinones have been effective. wikipedia.org For example, a chiral auxiliary can be attached to a glyoxylic acid derivative, followed by a stereoselective reaction such as an alkylation or an aldol (B89426) reaction. wikipedia.orgnih.gov The diastereoselectivity is controlled by the chiral environment of the auxiliary. Subsequent cleavage of the auxiliary yields the enantiomerically enriched acid, which can then be esterified and alkylated to give the final product, this compound. The use of non-cross-linked polystyrene-supported 2-imidazolidinone auxiliaries has shown excellent diastereocontrol (>99% de) in asymmetric alkylation reactions to produce highly optically pure carboxylic acids. beilstein-journals.org

Racemization Control in Stereoselective Transformations

Maintaining the stereochemical integrity of the desired enantiomer is critical throughout a synthetic sequence. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can occur under various conditions, such as during cleavage of a chiral auxiliary or in subsequent reaction steps. beilstein-journals.org

In peptide synthesis, for instance, the use of specific N-terminal protecting groups like the 2-nitrobenzenesulfonyl (Ns) group has been shown to suppress racemization at the α-stereogenic center during coupling reactions. rsc.org This is achieved by promoting the formation of a sulfonamide anion, which prevents the deprotonation that leads to racemization. rsc.org While this example is from a different field, the principle of choosing reaction conditions and protecting groups that avoid the formation of planar, achiral intermediates (like enolates) is a general strategy to prevent racemization in the synthesis of chiral propanoates. Unexpected racemization has been observed during the cleavage of polymer-supported auxiliaries with reagents like LiAlH₄ and NaOMe, highlighting the need for careful selection of cleavage conditions. beilstein-journals.org

Ligand Design and Electronic/Steric Effects in Asymmetric Catalysis

In homogeneous asymmetric catalysis, the design of the chiral ligand is paramount for achieving high enantioselectivity. psu.eduacs.org The ligand coordinates to the metal center, creating a chiral environment that dictates the facial selectivity of the substrate's approach. psu.edu For the asymmetric hydrogenation of ketoesters, chiral diphosphine ligands like BINAP and its derivatives are widely used with ruthenium and iridium catalysts. psu.edursc.orgresearchgate.net

The electronic and steric properties of the ligand have a profound impact on the catalyst's activity and selectivity. acs.org For example, in the iridium-catalyzed asymmetric hydrogenation of ketones, increasing the steric bulk of substituents on the P-aryl rings of f-Amphbinol ligands led to a significant increase in enantioselectivity. acs.org The interplay between the ligand, the metal, and the substrate creates diastereomeric transition states with different energy levels, favoring the formation of one enantiomer over the other. cutm.ac.inpsu.edu Manganese(I) catalysts featuring cinchona alkaloid-based ligands have also been developed as a more cost-effective alternative to noble metal catalysts with expensive phosphine (B1218219) ligands for the hydrogenation of β-ketoesters. rsc.org

Table 2: Influence of Ligand on Asymmetric Hydrogenation

| Catalyst Metal | Ligand Type | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|

| Iridium | f-Amphbinol | Ketones | Increased steric hindrance on the ligand enhances enantioselectivity. | acs.org |

| Ruthenium | BINAP | β-Keto Esters | Forms a chiral template that creates diastereomeric transition states. | psu.edu |

| Iridium | SpiroPAP | Ketones, β-Ketoesters | Highly efficient for asymmetric hydrogenation. | rsc.org |

Biocatalytic Production Pathways

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations, often with exceptional stereoselectivity under mild, environmentally friendly conditions. nih.govgoogle.com

For the synthesis of chiral propanoates and their precursors, various enzymatic strategies are available. Alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. nih.govnih.gov For example, an ADH from Rhodococcus sp. has been used for the asymmetric reduction of various aromatic ketones. nih.gov Similarly, yeast-mediated reductions, which utilize the enzymatic machinery within the cells (like Saccharomyces cerevisiae), can effectively reduce α-ketoesters or α-formylpropanoate derivatives to the corresponding chiral hydroxy esters with high enantiomeric excess (>98% ee).

Ene-reductases, such as the Old Yellow Enzyme (OYE) family, catalyze the stereospecific reduction of activated carbon-carbon double bonds. researchgate.net This approach has been successfully applied to produce precursors for pharmaceuticals. By combining ene-reductases with a cofactor regeneration system (e.g., using glucose dehydrogenase), highly efficient processes can be developed. researchgate.net Lipases and esterases are another class of enzymes used in the kinetic resolution of racemic esters, where one enantiomer is selectively hydrolyzed, leaving the other enantiomer in high optical purity. Directed evolution techniques are often employed to engineer these enzymes for improved activity and enantioselectivity towards specific substrates. sci-hub.seharvard.edu

Table 3: Examples of Biocatalytic Synthesis of Chiral Propanoate Analogues

| Enzyme/Biocatalyst | Reaction Type | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae (baker's yeast) | Asymmetric Reduction | Ethyl α-formylpropanoate | (R)-(-)-3-hydroxy-2-methylpropanoate | >98% | |

| Old Yellow Enzyme (OYE) | Asymmetric Reduction | α,β-Unsaturated Ester | (S)-ethyl-2-ethoxy-3-(p-methoxyphenyl)propanoate | 98% | researchgate.net |

| Alcohol Dehydrogenase (RhADH) | Asymmetric Reduction | 2-Hydroxyacetophenone | (R)-(-)-1-phenyl-1,2-ethanediol | 99% | nih.gov |

Enzyme-Mediated Asymmetric Synthesis

Enzyme-mediated asymmetric synthesis involves the use of isolated enzymes or whole organisms to create a chiral center from a prochiral substrate, yielding a product with high enantiomeric excess.

Enoate reductases, particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. mdpi.comharvard.edu These enzymes are effective for the synthesis of chiral propanoates by reducing α,β-unsaturated ester precursors. The substrate scope of OYEs is broad, encompassing compounds with various electron-withdrawing groups like esters, ketones, and aldehydes. mdpi.comwiley-vch.de For instance, the bioreduction of methyl 2-hydroxymethylacrylate derivatives using a panel of enoate reductases has been shown to produce the corresponding (R)-configurated methyl 3-hydroxy-2-methylpropionate products with up to >99% enantiomeric excess (ee). researchgate.netillinois.edu While the specific synthesis of this compound using this method is not extensively detailed in the provided results, the successful synthesis of analogous propanoates like (R)-flurbiprofen methyl ester highlights the potential of OYEs. mdpi.com The stereochemical outcome of these reductions is highly dependent on the specific enzyme and substrate pairing. hep.com.cn For example, while many wild-type OYEs exhibit (R)-stereoselectivity, some have been shown to produce the (S)-enantiomer, and enzyme engineering can further alter this preference. chemrxiv.org

Table 1: Examples of Enoate Reductase-Catalyzed Reductions

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Saccharomyces carlsbergensis | 2-Methyl-2-pentenoic acid | (R)-2-Methylpentanoic acid | 94% | harvard.edu |

| XenA | Methyl 2-(tert-butyldimethylsilyloxymethyl)acrylate | (R)-Methyl 3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate | >99% | harvard.edu |

| Various OYEs | Methyl 2-hydroxymethylacrylate derivatives | (R)-Methyl 3-hydroxy-2-methylpropanoate | up to >99% | researchgate.netillinois.edu |

Lipases are versatile enzymes that catalyze the hydrolysis and synthesis of esters. nih.gov Candida antarctica Lipase (B570770) B (CALB), often used in an immobilized form like Novozym 435, is a prominent biocatalyst due to its high stability, broad substrate acceptance, and excellent enantioselectivity. nih.govd-nb.info One key application is in the kinetic resolution of racemic alcohols and esters. mdpi.com For the synthesis of chiral propanoates, CALB can be used in transesterification reactions. For example, this compound can be synthesized from a racemic mixture of the corresponding alcohol or acid through enantioselective acylation or esterification. While direct synthesis from a prochiral precursor is less common for lipases in this context, they excel at resolving racemic mixtures, which is discussed in section 2.2.2.

CALB has been successfully used in the synthesis of various chiral esters through transesterification, often employing vinyl esters as acyl donors to drive the reaction to completion. mdpi.comchemrxiv.org For instance, the kinetic resolution of racemic primary alcohols using lipase-catalyzed transesterification with vinyl 3-(4-trifluoromethylphenyl)propanoate has yielded optically pure alcohols. researchgate.net The efficiency and enantioselectivity of these reactions are highly dependent on the solvent, temperature, and the specific acyl donor used. mdpi.comchemrxiv.org

Whole-cell biocatalysis utilizes intact microbial cells (e.g., yeast, bacteria) as self-contained catalysts, which obviates the need for enzyme purification and provides inherent cofactor regeneration systems. rsc.org This approach has been applied to the synthesis of chiral propanoates. For example, engineered E. coli cells expressing an enoate reductase and a glucose dehydrogenase for NADPH regeneration have been used for the asymmetric reduction of α,β-unsaturated esters. nih.gov Fermentation processes can be designed to produce chiral compounds directly from simple carbon sources. While specific examples for this compound are not detailed, the production of related compounds like pentyl 2-methylpropanoate (B1197409) has been optimized using whole-cell lipases from Aspergillus oryzae. researchgate.net

A notable example demonstrated a more than 100-fold increase in productivity for the synthesis of ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate (a similar chiral propanoate) by moving from a whole-cell yeast process to a system using recombinant isolated enzymes. acsgcipr.org This highlights that while whole-cell systems are convenient, optimizing processes by using purified enzymes can sometimes lead to significantly higher efficiency. researchgate.net

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a widely used technique to separate enantiomers from a racemic mixture. catalysis.blog This method relies on the ability of a chiral catalyst, typically an enzyme, to selectively react with one enantiomer at a much higher rate than the other. catalysis.bloggoogle.com

Lipases are particularly effective for the kinetic resolution of racemic esters and alcohols. koreascience.krutupub.fi In the context of this compound, a racemic mixture of ethyl 2-methoxypropanoate could be subjected to hydrolysis by a lipase. The enzyme would preferentially hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted and in high enantiomeric purity. catalysis.blog For example, lipase Amano A-6 was used in the enantioselective hydrolysis of a racemic β-acetoxy ester, yielding the unreacted acetate (B1210297) and the hydrolyzed alcohol with 79% ee and 90% ee, respectively. clockss.org Similarly, lipases from Aspergillus oryzae and Porcine pancreas have been used for the resolution of related phenylpropanol derivatives. koreascience.kr The choice of enzyme, solvent, and reaction conditions is critical to achieving high enantioselectivity (E-value) and conversion. researchgate.net

Table 2: Lipase-Catalyzed Kinetic Resolutions of Racemic Esters/Alcohols

| Enzyme | Substrate | Products | Enantiomeric Excess (ee) | E-value | Reference |

|---|---|---|---|---|---|

| Lipase Amano A-6 | Racemic (±)-syn-β-acetoxy ester | (9R,10S)-β-hydroxy ester and (9S,10R)-β-acetoxy ester | 90% and 79% | - | clockss.org |

| Candida antarctica Lipase B (CALB) | Racemic methyl 3-amino-3-phenylpropanoate derivatives | Enantiopure acid and unreacted ester | >99% | >200 | researchgate.net |

Enzyme Engineering and Directed Evolution for Enhanced Enantioselectivity

While naturally occurring enzymes offer remarkable catalytic properties, their performance is not always optimal for industrial applications. Enzyme engineering and directed evolution are powerful tools used to tailor enzymes with improved characteristics, such as enhanced stability, activity, and, crucially, enantioselectivity. researchgate.net

Directed evolution mimics natural selection in a laboratory setting. It involves creating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or site-directed mutagenesis, followed by high-throughput screening to identify mutants with the desired properties. nih.govpnas.org This strategy has been successfully applied to both lipases and enoate reductases. For instance, the enantioselectivity of a lipase from Pseudomonas aeruginosa in the hydrolysis of a chiral ester was dramatically increased from an initial E-value of 1.1 to over 51 through several rounds of directed evolution. pnas.org In some cases, even a reversal of enantioselectivity can be achieved. pnas.orgacs.org

For enoate reductases of the OYE family, protein engineering has been used to alter stereoselectivity. Site-saturation mutagenesis of key residues in the active site can flip the enzyme's preference from producing an (R)-enantiomer to an (S)-enantiomer, or vice-versa. mdpi.com This was demonstrated with OYE1 from Saccharomyces pastorianus, where a single mutation (W116F) partially reversed the enantioselectivity in a specific reduction. mdpi.com Rational design, based on the enzyme's crystal structure and substrate docking simulations, can also guide the engineering process to achieve desired selectivities for substrates like chiral propanoate precursors. chemrxiv.orgrsc.org

Cell-Free Biocatalysis Systems and Their Advantages

Cell-free biocatalysis represents a hybrid approach that combines the advantages of purified enzymes and whole-cell systems. energy.gov In a cell-free system, the metabolic machinery of a cell is harnessed without the cell wall, using either a cell lysate or a reconstituted mixture of purified enzymes. biooekonomie.denih.gov

This approach offers several key advantages over traditional whole-cell fermentation:

Higher Yields and Productivity : By eliminating the cell membrane, issues of substrate uptake and product export are removed, and metabolic energy is directed solely towards product synthesis rather than cell growth and maintenance. nih.govnih.gov This can lead to faster reaction rates and near-theoretical product yields. biooekonomie.denih.gov

Broader Reaction Conditions : Cell-free systems can operate under a wider range of pH, temperature, and solvent conditions than living cells. energy.gov They also exhibit higher tolerance to toxic substrates or products that would inhibit or kill microbial cells. researchgate.net

Process Control and Optimization : These open systems allow for direct access to the reaction environment, enabling precise control and rapid optimization by adding or removing components, adjusting concentrations of enzymes and cofactors, and minimizing side reactions. energy.govresearchgate.net

Synthesis of Complex Molecules : Cell-free systems facilitate the construction of novel enzymatic pathways by combining enzymes from different organisms that might not be compatible in a single living host. frontiersin.org

For the production of chiral chemicals, cell-free systems have been used to produce compounds like n-butanol and isobutanol. researchgate.netfrontiersin.org The principles have been applied to produce complex molecules, demonstrating the potential for synthesizing fine chemicals like this compound by assembling the required enzymatic cascade in a single reaction vessel. researchgate.netenergy.gov

Table 3: Comparison of Biocatalytic Systems

| Feature | Whole-Cell Systems | Purified Enzyme Systems | Cell-Free Systems |

|---|---|---|---|

| Catalyst Preparation | Simple (cell cultivation) | Complex and costly | Moderate (lysate preparation) |

| Cofactor Regeneration | In-built | Requires external system | Can be added/engineered |

| Reaction Rates | Often limited by transport | High | High |

| Product Purity | Lower (by-products) | High | High |

| Process Control | Limited | High | Very High |

| Toxicity Tolerance | Low | High | High |

Substrate Scope and Derivatization in Biocatalytic Processes

Biocatalytic methods offer high enantioselectivity under mild reaction conditions, making them attractive for the synthesis of chiral molecules. The effectiveness of these processes often depends on the enzyme's substrate scope and the potential for further chemical modification of the product.

Ketoreductases (KREDs) are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. For instance, the NADPH-dependent benzil-reductase (KRED1-Pglu) from Pichia glucozyma has been shown to reduce a variety of aromatic ketones to their corresponding (S)-alcohols with high yields and enantiomeric excess. unimi.it The enzyme demonstrates a preference for space-demanding substrates, and its stereoselectivity can be rationalized through molecular modeling. unimi.it The biocatalytic potential of whole-cell systems, such as P. glucozyma, has been successfully applied to the transformation of acetophenone (B1666503) into (S)-1-phenylethanol and other aromatic ketones. unimi.it

Another class of enzymes, arylmalonate decarboxylases (AMDase), is effective for producing optically pure carboxylic acids. frontiersin.org The substrate scope of AMDase from Alcaligenes bronchisepticus KU 1201 was extensively studied, revealing that steric effects are a crucial limiting factor. frontiersin.org The enzyme efficiently converts α-arylmalonates but shows reduced or no activity with bulkier substituents. frontiersin.org

The following table illustrates the substrate scope for the reduction of various ketones using the ketoreductase from Pichia glucozyma (KRED1-Pglu).

| Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Acetophenone | (S) | >99% | unimi.it |

| 2-Chloroacetophenone | (S) | >99% | unimi.it |

| 3-Chloroacetophenone | (S) | >99% | unimi.it |

| 4-Chloroacetophenone | (S) | >99% | unimi.it |

| Propiophenone | (S) | 98% | unimi.it |

Derivatization of the enzymatically produced chiral intermediates is a common strategy. For example, chiral alcohols produced via bioreduction can be subsequently used in reactions like esterification or etherification to yield final products such as this compound.

Chemoenzymatic Hybrid Synthesis Strategies

Chemoenzymatic strategies combine the high selectivity of biocatalysts with the broad applicability of chemical reactions to create efficient and robust synthetic routes. These hybrid approaches can be designed as sequential one-pot reactions or multi-step processes. nih.gov

One effective chemoenzymatic method for synthesizing enantiomerically pure 2-substituted 3-hydroxycarboxylate esters involves three main steps. csic.es The process begins with a stereoselective aldol addition of a 2-oxoacid to methanal, catalyzed by an enantiocomplementary 2-oxoacid aldolase (B8822740) (e.g., YfaU or KPHMT). csic.es This is followed by a chemical oxidative decarboxylation step, and the sequence is completed by a final esterification reaction to yield the desired product. csic.es This strategy has been shown to produce both (R)- and (S)-enantiomers in high yields (57-88%) and excellent enantiomeric excess (88-99% ee). csic.es

Another example is the synthesis of the pharmaceutical ingredient ipatasertib, where a ketoreductase from Sporidiobolus salmonicolor was optimized for a key reduction step in the chemoenzymatic pathway. nih.gov Similarly, a one-pot sequential process combining a nickel-catalyzed Suzuki-Miyaura coupling of amides with a biocatalytic asymmetric reduction using ketoreductases has been developed to furnish chiral diarylmethanol derivatives. nih.gov

The synthesis of (R)-3-hydroxy-2-methylpropanoate, known as the Roche ester, can also be achieved via a chemoenzymatic route. The process can involve a stereoselective aldol addition catalyzed by specific aldolases, followed by chemical steps of oxidative decarboxylation and esterification to achieve the target molecule with high enantiopurity.

Reaction Mechanisms and Kinetic Studies of R Ethyl 2 Methoxypropanoate Formation and Transformation

Mechanistic Elucidation of Formation Reactions

The formation of (R)-ethyl 2-methoxypropanoate can be achieved through several synthetic routes, with esterification being a primary method. The mechanism of acid-catalyzed esterification, a common approach for producing esters like ethyl 2-methoxypropanoate, proceeds through a series of equilibrium steps. The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), or a strong organic acid like p-toluenesulfonic acid (pTSA). rdd.edu.iq

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid (2-methoxypropanoic acid). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). The subsequent nucleophilic attack by the oxygen atom of ethanol (B145695) on the protonated carbonyl carbon forms a tetrahedral intermediate. This is followed by a proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. Finally, the elimination of a water molecule and deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final ester product, this compound. The use of excess ethanol can shift the reaction equilibrium towards the formation of the ester.

Another method for the formation of similar esters involves the transesterification of a corresponding methyl ester. This reaction is carried out in the presence of a catalyst, such as sodium ethoxide, and an excess of ethanol. The equilibrium is driven towards the formation of the ethyl ester by removing the more volatile alcohol (methanol) under reduced pressure.

Kinetic Analysis of Esterification and Related Processes

The kinetics of esterification reactions are crucial for optimizing reaction conditions and maximizing product yield. Studies on analogous esterification reactions have shown that they often follow second-order kinetics. For instance, the acid-catalyzed esterification of 2-(acetyloxy)-2-methylpropanoic acid with ethanol has been reported to exhibit second-order kinetics.

The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. rdd.edu.iq An increase in temperature generally increases the reaction rate constant and the conversion of reactants, as esterification is typically an endothermic process. rdd.edu.iq However, excessively high temperatures can lead to an increased rate of the reverse reaction, hydrolysis. rdd.edu.iq

The molar ratio of alcohol to carboxylic acid also plays a significant role. Using an excess of one reactant, typically the alcohol, can drive the equilibrium towards the product side, thereby increasing the conversion of the limiting reactant. rdd.edu.iq For example, in the esterification of acetic acid with ethanol, increasing the molar ratio of ethanol to acetic acid was found to favor the reaction. rdd.edu.iq

Kinetic models, such as the pseudo-homogeneous model, have been successfully applied to describe the esterification of similar compounds like 1-methoxy-2-propanol (B31579) with acetic acid over an ion-exchange resin catalyst. mdpi.com These models help in understanding the reaction mechanism and predicting the reaction behavior under different operating conditions. mdpi.com

Table 1: Factors Affecting Esterification Kinetics

| Parameter | Effect on Reaction Rate | Effect on Equilibrium Conversion |

| Temperature | Increases rate constant | Increases up to an optimal point, then may decrease due to reverse reaction |

| Catalyst Concentration | Increases rate | No direct effect on equilibrium position |

| Reactant Molar Ratio | Excess of one reactant increases the rate of forward reaction | Excess of one reactant shifts equilibrium to the product side |

Degradation Pathways and Thermal Stability Studies (e.g., Pyrolysis, Hydrolysis)

This compound, like other esters, is susceptible to degradation through several pathways, with hydrolysis being a primary route.

Hydrolysis: The ester bond can be cleaved through hydrolysis under both acidic and basic conditions.

Acid-catalyzed hydrolysis is the reverse of acid-catalyzed esterification. The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid.

Base-promoted hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The elimination of an alkoxide (ethoxide) leaving group results in the formation of a carboxylic acid, which is then deprotonated by the alkoxide to form a carboxylate salt and ethanol. libretexts.org

Thermal Degradation (Pyrolysis): High-temperature pyrolysis of esters like ethyl propanoate has been studied to understand their combustion chemistry. researchgate.net The pyrolysis of ethyl propanoate primarily proceeds through a six-centered ring elimination reaction (a type of pericyclic reaction known as an ester pyrolysis or a cis-elimination) to produce ethylene (B1197577) and propanoic acid. researchgate.net This unimolecular decomposition is a key pathway at high temperatures. researchgate.net Further decomposition of the initial products can lead to the formation of smaller molecules such as carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O). researchgate.net Studies have shown that the pyrolysis of methyl propanoate is faster than that of ethyl propanoate under similar conditions. researchgate.net

Table 2: Degradation Pathways of Esters

| Degradation Pathway | Conditions | Primary Products |

| Acid-Catalyzed Hydrolysis | Acidic, presence of water | Carboxylic acid and alcohol |

| Base-Promoted Hydrolysis | Basic, presence of water | Carboxylate salt and alcohol |

| Pyrolysis | High temperature | Alkene and carboxylic acid |

Stereochemical Control Mechanisms in Asymmetric and Biocatalytic Reactions

Achieving high stereochemical control to produce the (R)-enantiomer of ethyl 2-methoxypropanoate is crucial for its application in stereospecific synthesis. This is often accomplished through asymmetric synthesis or biocatalysis.

Asymmetric Synthesis: Asymmetric synthesis involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. uwindsor.ca While specific examples for this compound are not detailed in the provided search results, general principles of asymmetric synthesis can be applied. For instance, in aldol (B89426) reactions to create chiral centers, the use of chiral auxiliaries or catalysts can direct the stereochemical outcome. nih.gov

Biocatalysis: Biocatalytic methods, employing enzymes, offer high enantioselectivity under mild reaction conditions. Enzymes such as lipases and esterases are commonly used for the kinetic resolution of racemic esters or for the stereoselective esterification of prochiral alcohols or carboxylic acids.

For the synthesis of related chiral hydroxy esters, such as (R)-3-hydroxy-2-methylpropanoate, biocatalytic reductions of C=C double bonds using ene reductases (from the Old Yellow Enzyme family) have proven effective. wiley-vch.deresearchgate.net These enzymes can reduce α,β-unsaturated esters with high enantioselectivity. wiley-vch.de For example, the reduction of 2-hydroxymethylacrylic acid methyl ester and its derivatives using ene reductases yielded the corresponding (R)-3-hydroxy-2-methylpropionic acid methyl esters with excellent enantiomeric excess (ee) of up to >99%. wiley-vch.de

Furthermore, stereoselective aldolases, such as YfaU and KPHMT from E. coli, have been used for the synthesis of chiral 3-hydroxy-2-substituted carboxylate esters with high enantiomeric purity. csic.es These enzymes catalyze the aldol addition of a 2-oxoacid to an aldehyde, creating a chiral center with a specific configuration. csic.es The resulting chiral acid can then be esterified to the desired ethyl ester.

The stereochemical control in these enzymatic reactions is dictated by the three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of the desired stereoisomer. nih.gov For instance, in enzymatic reductions, the enzyme delivers a hydride from a cofactor (like NADPH) to a specific face of the substrate's double bond. researchgate.net

Table 3: Methods for Stereochemical Control

| Method | Principle | Key Features |

| Asymmetric Catalysis | Use of chiral catalysts to create a chiral environment, favoring one enantiomeric product. | Can be highly efficient and selective. |

| Biocatalysis (Kinetic Resolution) | An enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other unreacted. | Maximum yield of 50% for the desired enantiomer. |

| Biocatalysis (Asymmetric Synthesis) | An enzyme converts a prochiral substrate into a chiral product with high enantioselectivity. | Can achieve high yields and enantiomeric excess. |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methodologies for Structural and Stereochemical Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of (R)-ethyl 2-methoxypropanoate. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shift (δ) of each proton is influenced by its local electronic environment. The spectrum of this compound shows distinct signals for each unique proton. The methoxy (B1213986) (–OCH₃) protons appear as a singlet, while the ethyl group protons (–OCH₂CH₃) present as a quartet and a triplet due to spin-spin coupling. The methine proton (–CH) at the chiral center appears as a quartet, coupling with the adjacent methyl protons.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the ester is characteristically found far downfield. The chemical shifts of the other carbons confirm the presence of the methoxy, ethyl, and propanoate backbone.

Detailed NMR data from research studies provide a definitive fingerprint for the molecule.

| Nucleus | Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|---|

| ¹H NMR | -OCH₂CH₃ | 4.20 | q | 7.1 |

| CH₃CH(OCH₃)- | 3.88 | q | 6.8 | |

| -OCH₃ | 3.39 | s | - | |

| CH₃CH(OCH₃)- | 1.38 | d | 6.8 | |

| -OCH₂CH₃ | 1.26 | t | 7.1 | |

| ¹³C NMR | C=O | 173.3 | - | |

| CH₃CH(OCH₃)- | 76.9 | - | ||

| -OCH₂CH₃ | 60.8 | - | ||

| -OCH₃ | 57.1 | - | ||

| CH₃CH(OCH₃)- or -OCH₂CH₃ | 18.5 / 14.2 | - |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

For this compound (C₆H₁₂O₃), the molecular weight is 132.16 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion [M]⁺•, which can then undergo fragmentation. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (–OCH₂CH₃) or cleavage adjacent to the carbonyl group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula. For C₆H₁₂O₃, the calculated exact mass is 132.07864. An experimental HRMS value that closely matches this theoretical value provides unambiguous confirmation of the molecular formula.

| Technique | Measurement | Value | Interpretation |

|---|---|---|---|

| EI-MS | m/z 87 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| m/z 73 | [CH(OCH₃)CO]⁺ | Fragment containing the chiral center | |

| m/z 59 | [CH₃OCH₂]⁺ | Further fragmentation | |

| HRMS | [M]⁺• Calculated | 132.07864 | Exact mass for C₆H₁₂O₃ |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong, sharp absorption peak corresponding to the ester carbonyl (C=O) stretching vibration is typically observed. Additionally, the spectrum shows strong absorptions in the fingerprint region corresponding to the C–O stretching vibrations of both the ester and the ether linkages.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2985, 2942 | C–H Stretch | Alkyl (sp³) |

| 1750 | C=O Stretch | Ester |

| 1195, 1121 | C–O Stretch | Ester and Ether |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of both chemical and enantiomeric purity. For chiral compounds like this compound, specialized chiral chromatography is required to separate it from its (S)-enantiomer.

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. For chiral analysis, a GC instrument is equipped with a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus, separation.

The enantiomeric excess (ee) of ethyl 2-methoxypropanoate can be precisely determined using a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative. Research has demonstrated the successful separation of the (R) and (S) enantiomers using this method. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be calculated.

| Parameter | Condition/Value |

|---|---|

| Column | Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm) |

| Oven Program | 50 °C (1 min hold), ramp to 200 °C at 5 °C/min |

| Carrier Gas | Helium |

| Retention Time (R-enantiomer) | ~10.52 min |

| Retention Time (S-enantiomer) | ~10.65 min |

| Resolution (Rs) | Baseline separation achieved |

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of compounds. For chiral separations, HPLC with a chiral stationary phase (CSP) is the most common and versatile method. phenomenex.com

The determination of purity and enantiomeric excess of this compound is effectively achieved using chiral HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for resolving a wide range of chiral compounds, including esters. blogspot.com

In a typical research application, a normal-phase mobile system, often a mixture of hexane (B92381) and an alcohol modifier like 2-propanol, is used. The enantiomers of ethyl 2-methoxypropanoate would interact differently with the chiral cavities or sites on the stationary phase, resulting in differential retention and separation into two distinct peaks. A UV detector is commonly used for detection. The enantiomeric excess is calculated from the integrated areas of the two peaks. The ability to achieve baseline separation allows for accurate quantification, which is critical for quality control in asymmetric synthesis. blogspot.com

| Parameter | Typical Selection |

|---|---|

| Column Type | Polysaccharide-based CSP (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |

| Mobile Phase | n-Hexane / 2-Propanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV at a suitable wavelength (e.g., 210 nm) |

| Objective | Achieve baseline resolution (Rs > 1.5) for accurate ee determination |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. This technique is particularly valuable for the analysis of complex samples where target analytes may co-elute with matrix components. In the context of chiral analysis, GCxGC can be configured with a chiral column in either the first or second dimension to achieve enantioselective separation.

For the analysis of chiral esters similar to this compound, a typical GCxGC setup might involve a non-polar primary column and a chiral secondary column. The separation on the first dimension is based on boiling point, while the second dimension separates based on enantiomeric interaction with the chiral stationary phase. Time-of-flight mass spectrometry (TOFMS) is often coupled with GCxGC, providing high-speed, full-spectral data acquisition that is necessary to handle the narrow peaks produced by the second dimension.

Table 1: Illustrative GCxGC-TOFMS Parameters for Chiral Ester Analysis

| Parameter | Setting |

| First Dimension Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., non-polar phase) |

| Second Dimension Column | 1.5 m x 0.15 mm ID, 0.15 µm film thickness (e.g., cyclodextrin-based chiral phase) |

| Oven Temperature Program | 40°C (1 min hold), ramp at 5°C/min to 200°C |

| Modulation Period | 4 s |

| MS Acquisition Rate | 200 spectra/s |

| Ionization Energy | 70 eV |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS/MS, LC-HRMS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the selective and sensitive analysis of specific compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a chiral GC column would be necessary to separate the enantiomers prior to their introduction into the mass spectrometer. The mass spectrometer provides structural information, allowing for confident identification of the compound. The electron ionization (EI) mass spectrum of a similar compound, ethyl 2-methylpropanoate (B1197409), shows characteristic fragment ions that can be used for its identification. While a specific mass spectrum for this compound is not widely published, analogous fragmentation patterns would be expected.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC. For chiral separations, a chiral stationary phase (CSP) is employed in the LC column. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, making it suitable for trace-level analysis in complex matrices. In the analysis of chiral carboxylic acids and their esters, derivatization may be employed to improve chromatographic retention and ionization efficiency. mdpi.comresearchgate.net

Table 2: Potential LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Setting |

| LC Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic or gradient elution with a mixture of organic solvent and aqueous buffer |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion > Product Ion | To be determined based on the compound's fragmentation pattern |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of analytes. This is particularly useful for the identification of unknown compounds and for distinguishing between compounds with the same nominal mass. The application of LC-HRMS in metabolomics and environmental analysis showcases its capability to handle complex samples and provide unambiguous identification of target compounds.

Sample Preparation and Extraction Strategies for Complex Research Matrices

The success of any analytical method heavily relies on the effectiveness of the sample preparation and extraction procedures. The goal is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

For the analysis of this compound in complex matrices such as biological fluids, environmental samples, or food products, a multi-step sample preparation protocol is often necessary.

Liquid-Liquid Extraction (LLE) is a common technique where the sample is partitioned between two immiscible liquids. The choice of solvents is critical to ensure efficient extraction of the analyte while minimizing the co-extraction of interfering compounds.

Solid-Phase Extraction (SPE) offers a more selective approach to sample cleanup and concentration. SPE cartridges with various sorbents can be used to retain the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a small volume of a suitable solvent.

Solid-Phase Microextraction (HS-SPME) is a solvent-free technique that is particularly useful for the analysis of volatile and semi-volatile compounds in the headspace of a sample. A fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the sample's headspace, where analytes are adsorbed. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. This technique has been successfully applied to the analysis of esters in wine. researchgate.net

Derivatization may be employed to improve the chromatographic behavior or detectability of the analyte. For chiral analysis using GC, derivatization with a chiral reagent can create diastereomers that can be separated on a non-chiral column. mdpi.com However, the use of chiral stationary phases is generally preferred for direct enantiomeric separation.

Method Validation and Standardization in Analytical Chemical Research

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. The validation process involves a series of experiments to assess various performance characteristics of the method.

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description |

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. |

| Linearity | The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

For enantioselective methods, an additional critical parameter is the enantiomeric resolution (Rs) , which quantifies the degree of separation between two enantiomeric peaks. A resolution of at least 1.5 is generally considered necessary for baseline separation.

The validation of chiral HPLC and GC methods for pharmaceutical compounds and other chiral molecules has been extensively reported, providing a framework for the validation of a method for this compound. nih.govrasayanjournal.co.in For example, a validated chiral HPLC method for omeprazole (B731) enantiomers demonstrated linearity over a wide concentration range, good accuracy, and precision, with an LLOQ of 0.78 µg/ml. nih.gov

Standardization of analytical methods is crucial for ensuring consistency and comparability of results between different laboratories. This often involves the use of certified reference materials and participation in proficiency testing schemes.

Applications of R Ethyl 2 Methoxypropanoate in Chemical and Biological Research

Utilization as a Chiral Building Block in Complex Organic Synthesis

Chiral building blocks are fundamental in the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The enantiomeric purity of these starting materials is crucial for the desired biological activity and to avoid potential adverse effects from other stereoisomers. While compounds with structural similarities to (R)-ethyl 2-methoxypropanoate are utilized in this capacity, specific documented instances of its use are scarce.

Precursor in the Synthesis of Pharmaceutical Intermediates

The synthesis of pharmaceutical intermediates often requires the use of chiral synthons to introduce specific stereocenters. Although α-alkoxy esters are a known class of chiral building blocks, there is a lack of specific published research detailing the use of this compound as a precursor in the synthesis of any particular pharmaceutical intermediates. The potential for its application exists, for example, in the synthesis of non-natural amino acids or chiral alcohols that could be further elaborated into active pharmaceutical ingredients. However, without concrete research data, this remains speculative.

Application in the Construction of Natural Product Analogues

The synthesis of natural product analogues is a vital area of research for developing new therapeutic agents with improved properties. Chiral molecules are often at the heart of these complex structures. While the methoxypropanoate moiety could theoretically be incorporated into synthetic strategies for natural product analogues, there are no specific examples in the available literature that demonstrate the use of this compound for this purpose.

Synthesis of Chiral Amino Acid Derivatives and Peptides

Non-natural amino acids are of significant interest in drug discovery and peptide science. The introduction of an α-methoxy group can impart unique conformational constraints and metabolic stability to peptides. Chiral α-amino esters are valuable precursors for the synthesis of these non-natural amino acids. While general methods for the synthesis of chiral amino acids from various precursors exist, there is no specific literature detailing the conversion of this compound into chiral amino acid derivatives or its subsequent use in peptide synthesis.

Roles in Biological Systems Research (Excluding Dosage/Administration)

The interaction of small molecules with biological systems is a cornerstone of chemical biology and drug discovery. Understanding these interactions at a molecular level can provide insights into biological processes and guide the design of new therapeutic agents.

Enzymatic Biotransformation Studies (e.g., in natural product aroma formation)

Enzymatic biotransformations are powerful tools for the synthesis of chiral compounds and for studying metabolic pathways. Esters are common substrates for various enzymes, including lipases and esterases, which can be involved in the formation of aroma compounds in natural products. However, there is no available research that specifically investigates the enzymatic biotransformation of this compound, either in the context of aroma formation or for other synthetic purposes.

Substrate Specificity Studies for Perhydrolytic Enzymes

Perhydrolytic enzymes, which catalyze the formation of peroxy acids from esters and hydrogen peroxide, are of interest for their applications in disinfection and organic synthesis. Studies on the substrate specificity of these enzymes are crucial for understanding their mechanism and for engineering new biocatalysts. There is currently no published research that has used this compound as a substrate to probe the specificity of perhydrolytic enzymes.

Research on Microbial Metabolism and Secondary Metabolite Production

Research into the microbial metabolism of this compound and its role in the production of secondary metabolites is an area with limited specific data. However, insights can be drawn from studies on structurally similar compounds, such as ethyl 2-methylpropanoate (B1197409). Ethyl 2-methylpropanoate has been identified as a secondary metabolite in various food and beverage systems, particularly in those produced through fermentation. foodb.cahmdb.ca Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in defense or signaling. hmdb.ca

In the context of microbial activity, esters like ethyl 2-methylpropanoate are often synthesized by yeasts, such as Saccharomyces cerevisiae, during fermentation. hmdb.ca This process typically involves the esterification of an alcohol with a carboxylic acid. The specific metabolic pathways leading to the formation of such esters are complex and can be influenced by various factors, including the microbial strain, fermentation conditions, and the composition of the growth medium.

The production of this compound as a secondary metabolite by microorganisms has not been specifically documented in the available research. However, the general pathways for ester biosynthesis in microbes suggest that if the precursor 2-methoxypropanoic acid (in its R-enantiomeric form) and ethanol (B145695) are present, microbial ester synthases could potentially catalyze its formation. Further research is needed to explore the microbial world for organisms that may produce or metabolize this specific chiral ester and to understand its potential role in microbial ecology and secondary metabolite profiles.

Molecular Interactions in Enzyme Inhibition Studies (e.g., COX, LOX, HSD)

Currently, there is a notable absence of specific research in publicly available scientific literature detailing the molecular interactions of this compound in enzyme inhibition studies concerning cyclooxygenase (COX), lipoxygenase (LOX), and hydroxysteroid dehydrogenase (HSD) enzymes. These enzymes are significant targets in drug discovery for their roles in inflammation, pain, and hormonal regulation.

Enzyme inhibition studies are crucial for understanding the therapeutic potential of chemical compounds. The specificity of a molecule's interaction with an enzyme's active site is often dictated by its three-dimensional structure, including its stereochemistry. Therefore, the (R)-configuration of ethyl 2-methoxypropanoate would be a critical factor in any potential interaction with the binding sites of COX, LOX, or HSD enzymes.

For a compound to act as an enzyme inhibitor, it must bind to the enzyme with sufficient affinity to block its activity. This binding is governed by various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The methoxy (B1213986) and ester functional groups of this compound, along with its specific spatial arrangement, would determine its ability to fit into the active site of a target enzyme and form these stabilizing interactions.

Given the lack of direct research on this specific compound, any discussion on its potential enzyme-inhibiting properties would be purely speculative. Future research in this area would require in vitro enzyme assays to screen for any inhibitory activity of this compound against COX, LOX, and HSD enzymes. If any activity is observed, further studies, including kinetic analysis and structural biology techniques like X-ray crystallography, would be necessary to elucidate the precise molecular interactions at the atomic level. Without such dedicated studies, the potential for this compound as an inhibitor of these medically relevant enzymes remains unknown.

Research on Material Science Applications

Investigation as a Monomer for Biodegradable Polymers

The investigation of this compound as a monomer for the synthesis of biodegradable polymers is a niche area of material science with limited dedicated research. Biodegradable polymers are of significant interest as they offer a more environmentally sustainable alternative to traditional plastics. These polymers can be broken down into natural byproducts through the action of microorganisms or other environmental factors.

The potential of a molecule to serve as a monomer for polymerization depends on the presence of suitable functional groups that can participate in polymerization reactions. In the case of this compound, the ester group is the primary functional group of interest. Polyesters are a major class of biodegradable polymers, and they are typically synthesized through the polymerization of monomers containing hydroxyl and carboxylic acid or ester functional groups.

While this compound itself does not possess the typical difunctionality (e.g., a hydroxyl group in addition to the ester) required for direct polymerization into a linear polyester, it could potentially be used in several ways:

As a co-monomer: It could be copolymerized with other monomers that provide the necessary functionality for chain growth. The incorporation of this compound as a side chain could modify the properties of the resulting polymer, such as its biodegradability, thermal properties, and mechanical strength. The chiral methoxy group could impart specific stereochemical properties to the polymer.

As a precursor to a functional monomer: this compound could be chemically modified to introduce additional reactive groups, making it a suitable monomer for polymerization. For example, the ethyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be used in polycondensation reactions.

The chirality of this compound is a particularly interesting aspect from a material science perspective. The stereochemistry of monomers can have a profound impact on the properties of the resulting polymers, including their crystallinity, melting point, and degradation rate. For instance, polylactic acid (PLA), a widely used biodegradable polymer, exhibits different properties depending on the stereoisomeric form of the lactic acid monomer used.

However, a thorough review of the current scientific literature does not reveal specific studies where this compound has been successfully used as a monomer to create biodegradable polymers. Research in this area appears to be in a nascent stage, and further investigation is required to explore the feasibility and potential benefits of incorporating this chiral ester into biodegradable polymer structures.

Academic Research in Flavor and Aroma Chemistry

Characterization of Volatile Compounds in Food and Beverage Systems

In the field of flavor and aroma chemistry, the characterization of volatile compounds is essential for understanding the sensory properties of food and beverages. While specific research on this compound is scarce, the study of its close structural analog, ethyl 2-methylpropanoate, provides some context. Ethyl 2-methylpropanoate is a known volatile compound that contributes to the aroma profile of various fruits and fermented beverages. foodb.cahmdb.ca It has been identified in products such as apples, pineapples, and wine. foodb.cahmdb.ca

Given its structural similarity to other known volatile esters, it is plausible that this compound could be present as a minor volatile component in some natural products, although it has not been widely reported. The presence of a methoxy group in place of a methyl group would influence its volatility, polarity, and, most importantly, its aroma characteristics.

The table below summarizes the occurrence of the related compound, ethyl 2-methylpropanoate, in various food and beverage systems, which may suggest potential areas for future investigation for this compound.

| Food/Beverage System | Presence of Ethyl 2-methylpropanoate |

| Red Wine | Detected |

| Apples | Detected |

| Pineapples | Detected |

| Blackberries | Detected |

| Spearmint | Detected |

Data compiled from existing literature on ethyl 2-methylpropanoate. foodb.cahmdb.ca

Further research employing advanced analytical techniques is necessary to investigate the natural occurrence of this compound in food and beverage systems and to characterize its contribution to their flavor and aroma profiles.

Olfactory Perception and Sensory Science Studies of Chiral Esters

The study of olfactory perception and sensory science of chiral esters is a fascinating area of flavor chemistry, as the stereochemistry of a molecule can dramatically influence its perceived aroma. Enantiomers, which are non-superimposable mirror images of each other, can have distinct odors, both in terms of quality and intensity.

While there is a lack of specific sensory studies on this compound in the available scientific literature, research on other chiral esters provides valuable insights into the potential importance of its stereochemistry. For example, the enantiomers of ethyl 2-methylbutanoate are known to have different aroma profiles. The (S)-enantiomer is often described as having a fruity, apple-like aroma, while the (R)-enantiomer may have a different and sometimes less intense odor.

The human olfactory system contains chiral receptors that can differentiate between enantiomers, leading to these differences in perception. The specific three-dimensional shape of an odorant molecule determines how it interacts with these receptors, triggering a specific neural signal that the brain interprets as a particular smell.

The sensory properties of this compound would be determined by its unique shape and functional groups. The presence of the methoxy group and the specific (R)-configuration at the chiral center would dictate its interaction with olfactory receptors. It is reasonable to hypothesize that its enantiomer, (S)-ethyl 2-methoxypropanoate, would have a different aroma profile.

A hypothetical sensory panel evaluation would be required to characterize the odor of this compound. Such a study would involve trained panelists who would smell the compound and describe its aroma using a standardized vocabulary. The odor threshold, which is the lowest concentration at which the compound can be detected, would also be a critical parameter to determine.

The table below illustrates the known differences in olfactory perception for the enantiomers of a related chiral ester, ethyl 2-methylbutanoate, highlighting the importance of chirality in aroma.

| Chiral Ester Enantiomer | Reported Aroma Profile |

| (S)-ethyl 2-methylbutanoate | Fruity, apple-like |

| (R)-ethyl 2-methylbutanoate | May have a different, less distinct fruity note |

This data is based on general knowledge of chiral esters and is for illustrative purposes.

Industrial and Sustainable Chemistry Perspectives in Research

Scalability Investigations of Enantioselective Synthesis Methods

The transition of an enantioselective synthesis from a laboratory curiosity to a viable industrial process hinges on its scalability. For chiral esters like (R)-ethyl 2-methoxypropanoate, several enantioselective methods are theoretically applicable, but their practical implementation on a large scale presents significant challenges. One of the most promising methods for producing chiral compounds at an industrial scale is through enzymatic kinetic resolution.

A relevant case study, analogous to the synthesis of this compound, is the scale-up of the enzymatic kinetic resolution of 2-methoxyethyl N-(2, 6)-dimethylphenyl)-alaninate for the preparation of the fungicide (R)-metalaxyl. researchgate.net In this process, the racemic ester is hydrolyzed by a lipase (B570770), which selectively acts on one enantiomer, allowing for the separation of the desired chiral acid and the unreacted ester. A key development in making this process scalable was the immobilization of the lipase (lipase PS) on a polymeric support. researchgate.net This immobilization allows for the easy recovery and reuse of the enzyme, which is a significant cost factor in industrial biocatalysis. The combination of this enzymatic resolution with a racemization step for the unreacted enantiomer allowed for a theoretical yield greater than 50%, achieving over 80% yield and 96% enantiomeric excess (ee) on a 20-L scale. researchgate.net

The successful scale-up of this analogous process provides a blueprint for the industrial production of this compound. Key considerations for scalability include:

Enzyme Selection and Immobilization: Identifying a robust and highly selective enzyme, and an effective immobilization technique to ensure stability and reusability.

Process Integration: Combining the enzymatic resolution with an efficient in-situ racemization of the undesired enantiomer to maximize yield.

Downstream Processing: Developing efficient and low-impact methods for separating the product from the unreacted substrate and the biocatalyst.

The table below summarizes the key parameters from the scalable enzymatic kinetic resolution of a related chiral ester, which can serve as a benchmark for the development of this compound production.

| Parameter | Laboratory Scale | Pilot Scale (20-L) | Key for Scalability |

| Substrate | rac-2-methoxyethyl N-(2, 6)-dimethylphenyl)-alaninate | rac-2-methoxyethyl N-(2, 6)-dimethylphenyl)-alaninate | Readily available starting material |

| Enzyme | Lipase PS | Immobilized Lipase PS | Enzyme stability and reusability |

| Enantiomeric Excess (ee) | >95% | 96% | High selectivity of the biocatalyst |

| Yield | ~50% (without racemization) | >80% (with racemization) | Integration of resolution and racemization |

| Solvent | Organic Solvents | Toluene/Water | Minimized solvent use, potential for solvent-free systems |

This data is based on the synthesis of an analogous compound, (R)-N-(2,6-dimethylphenyl)alanine, and serves as a model for the potential industrial synthesis of this compound. researchgate.net

Green Chemistry Principles in Synthetic Route Development

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.gov In the context of this compound synthesis, these principles guide research towards routes that are safer, more efficient, and have a lower environmental footprint. Key green chemistry metrics used to evaluate the "greenness" of a synthesis include Atom Economy, E-Factor (Environmental Factor), and Reaction Mass Efficiency (RME). nih.govtamu.edu

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. mdpi.com Solvent-free biocatalytic processes represent a significant advancement in this area. Lipases, a class of enzymes that are highly effective in catalyzing esterification and transesterification reactions, are particularly well-suited for solvent-free systems. mdpi.comunife.it

In a solvent-free system for the synthesis of an ester like this compound, the reactants themselves can act as the solvent. This approach offers several advantages:

Reduced Waste: Eliminates the need for solvent purchase, purification, and disposal, thereby lowering the E-Factor of the process.

Increased Reaction Rate: Higher substrate concentrations can lead to increased reaction rates.

Simplified Downstream Processing: Product isolation is often simpler without the presence of a solvent.

Research into the solvent-free lipase-catalyzed synthesis of various esters has shown promising results. For example, the production of ethylene (B1197577) glycol oleate, an emollient ester, achieved conversions of over 99% in a solvent-free system using an immobilized lipase from Candida antarctica (Novozym 435). unife.it The optimization of reaction parameters such as temperature, agitation, and substrate molar ratio was crucial for achieving high conversions. unife.it

The table below illustrates a hypothetical comparison of a conventional solvent-based synthesis with a solvent-free biocatalytic process for an ester, highlighting the potential green chemistry benefits.

| Metric | Conventional Synthesis (Solvent-Based) | Solvent-Free Biocatalytic Synthesis |

| Solvent Use | High (e.g., Toluene, Hexane) | None |

| Catalyst | Homogeneous acid/base (often corrosive) | Immobilized Lipase (reusable, biodegradable) |

| Energy Input | Often requires high temperatures | Milder reaction conditions |

| E-Factor | High (significant solvent and catalyst waste) | Low (minimal waste) |

| Product Purity | May require extensive purification | Often higher purity, simplifying downstream processing |

A key aspect of sustainable chemistry is the shift from fossil fuel-based feedstocks to renewable resources. For the synthesis of this compound, this involves sourcing the starting materials—ethanol (B145695) and a methoxypropanoic acid precursor—from biomass.

Ethanol is widely produced from the fermentation of sugars derived from crops like corn, sugarcane, or cellulosic biomass, making it a readily available renewable feedstock. slideshare.net The precursor to 2-methoxypropanoic acid can potentially be derived from lactic acid, which is also produced on a large scale via fermentation of carbohydrates. slideshare.netresearchgate.net The conversion of biomass-derived lactic acid to this compound would represent a fully bio-based synthetic route.

The production of ethyl lactate (B86563), a structurally similar compound, from renewable resources is well-established and provides a model for the sustainable production of this compound. slideshare.netresearchgate.netntnu.no The process typically involves the fermentation of a carbohydrate source to produce lactic acid, followed by esterification with bio-ethanol. slideshare.net

Furthermore, research is ongoing into the use of carbon dioxide (CO₂) as a C1 feedstock for chemical synthesis. While direct carboxylation to form the necessary precursors for this compound is challenging, the development of CO₂ surrogates and catalytic processes for CO₂ valorization could offer a long-term pathway for carbon-neutral production.

Process Efficiency and Selectivity Optimization for Industrial Relevance

For an industrial process to be economically viable, it must be highly efficient and selective. In the context of this compound synthesis, this means maximizing the conversion of reactants to the desired product while minimizing the formation of byproducts. Process intensification is a key strategy for achieving these goals. mdpi.comnih.gov